![molecular formula C13H18BrN5 B12569060 N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine CAS No. 477314-02-6](/img/structure/B12569060.png)
N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a butyl chain, a cyano group, and an ethylguanidine group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine typically involves multiple steps. One common approach is to start with 3-bromopyridine, which undergoes a series of reactions to introduce the butyl chain, cyano group, and ethylguanidine group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the cyano and ethylguanidine groups may contribute to binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- tert-Butyl (3-bromopyridin-2-yl)carbamate
Uniqueness
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
CAS No. |
477314-02-6 |
|---|---|
Molecular Formula |
C13H18BrN5 |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
2-[4-(3-bromopyridin-2-yl)butyl]-1-cyano-3-ethylguanidine |
InChI |
InChI=1S/C13H18BrN5/c1-2-16-13(19-10-15)18-8-4-3-7-12-11(14)6-5-9-17-12/h5-6,9H,2-4,7-8H2,1H3,(H2,16,18,19) |
InChI Key |
WWHJJXQCCQTEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCCCCC1=C(C=CC=N1)Br)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


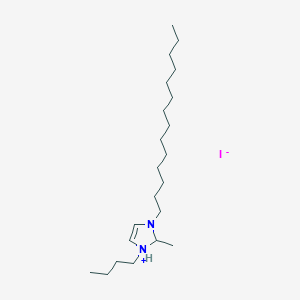
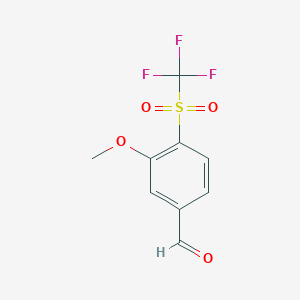
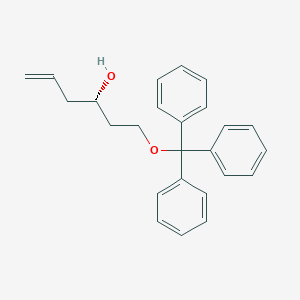
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
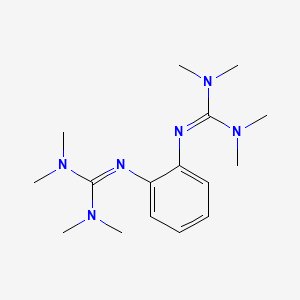
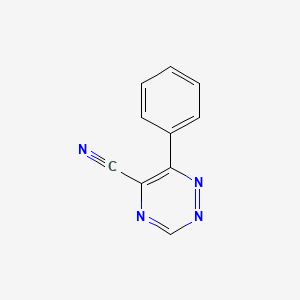

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

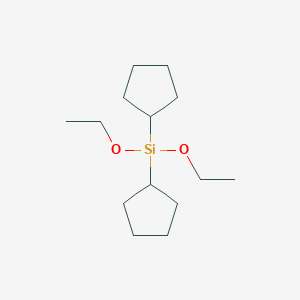
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
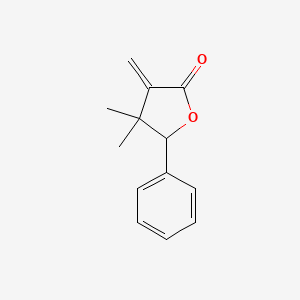
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
